Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. Common synthetic routes include:
Condensation Reactions: This involves the reaction of 2-aminopyridines with α-bromoketones or α-chloroketones.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino and oxygen groups to the imidazo[1,5-a]pyridine scaffold.
Analyse Chemischer Reaktionen
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The specific pathways involved depend on the particular application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate can be compared with other similar compounds such as:
- 3-Bromo-7-methylimidazo[1,2-a]pyridine
- 7-Bromo-3-methylimidazo[1,5-a]pyridine
- Imidazo[1,5-a]pyrimidine derivatives
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9BrN2O2 |
---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
methyl 5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-12-5-8-3-7(10(14)15-2)4-9(11)13(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
FNJGEEVEELADBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1C(=CC(=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.